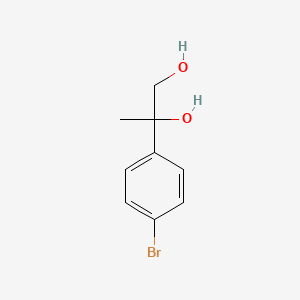
2-(4-Bromophenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)propane-1,2-diol, also known as 4-bromophenyl-2-propanediol, is a brominated phenyl-containing diol with a variety of applications in scientific research. It is a white solid with a molecular weight of 256.04 g/mol and a melting point of 110-112°C. This compound is synthesized through a variety of methods, and has been used for a variety of biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis Intermediate
2-(4-Bromophenyl)propane-1,2-diol: is often used as an intermediate in organic synthesis. Its structure allows for further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic compounds. For instance, it can undergo reactions such as bromination, oxidation, and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be utilized to synthesize new types of polymers with potential applications in creating novel plastics or resins. Its brominated phenyl group could potentially enhance the flame-retardant properties of these materials .
Analytical Chemistry
2-(4-Bromophenyl)propane-1,2-diol: may serve as a standard or reference compound in chromatography and mass spectrometry. Its unique mass fragmentation pattern can help in the identification and quantification of similar compounds in complex mixtures .
Medicinal Chemistry
This diol could be a precursor in the synthesis of medicinal compounds. Its structural features might be incorporated into molecules designed to interact with biological targets, such as enzymes or receptors, which are crucial in the development of new drugs .
Catalyst Design
The compound’s molecular structure could be useful in the design of catalysts. For example, its bromophenyl group might be used to anchor catalytic species onto solid supports, enhancing the efficiency of various chemical reactions .
Environmental Science
In environmental science, 2-(4-Bromophenyl)propane-1,2-diol could be studied for its behavior and breakdown in ecosystems. Understanding its degradation products and pathways can inform the assessment of its environmental impact and guide the development of safer chemicals .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The interaction of 2-(4-Bromophenyl)propane-1,2-diol with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetics of 2-(4-Bromophenyl)propane-1,2-diol The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Bromophenyl)propane-1,2-diol It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
2-(4-bromophenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPOQOHIKXTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171417-14-4 |
Source


|
| Record name | 2-(4-bromophenyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
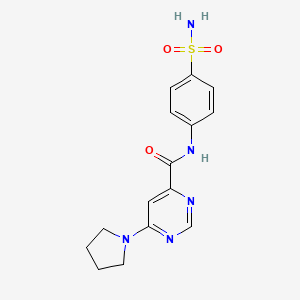
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
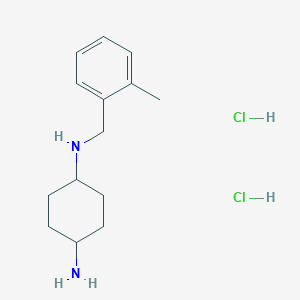
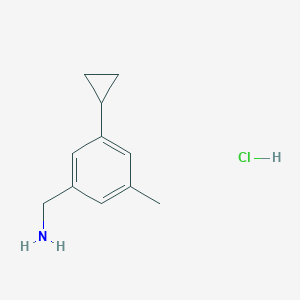

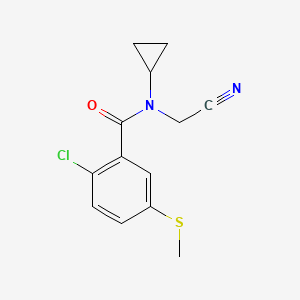
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
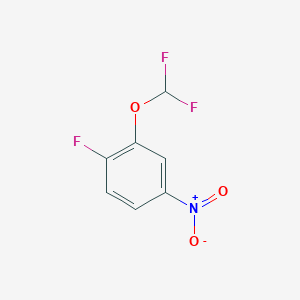
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
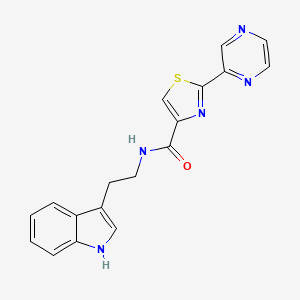
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)
